5-Bromo-N,2-dimethylpyridine-3-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N,2-dimethylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-5-7(8(12)10-2)3-6(9)4-11-5/h3-4H,1-2H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFDFELDMDQBQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)Br)C(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N,2-dimethylpyridine-3-carboxamide typically involves the bromination of N,2-dimethylpyridine-3-carboxamide. One common method is the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N,2-dimethylpyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where the bromine atom is replaced by an aryl or alkyl group using palladium catalysts and boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild to moderate temperature conditions.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate or sodium hydroxide are commonly used under inert atmosphere conditions.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and substituted amides.
Cross-Coupling Reactions: Products include various aryl or alkyl-substituted pyridine derivatives.
Scientific Research Applications
5-Bromo-N,2-dimethylpyridine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Materials Science: It is employed in the development of advanced materials, including liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of 5-Bromo-N,2-dimethylpyridine-3-carboxamide involves its interaction with specific molecular targets. The bromine atom and the pyridine ring play crucial roles in binding to enzymes or receptors, leading to modulation of their activity. The compound can act as an inhibitor or activator, depending on the target and the context of its use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares the target compound with key structural analogs based on substituent positions, molecular properties, and available
Key Observations:
- Substituent Position Effects : Bromine at position 5 (target compound) vs. 3 or 6 (analogs) influences electronic distribution and steric bulk. For example, bromine at position 6 (PY-7263) may hinder binding in enzyme active sites compared to position 5 .
- Functional Group Variations : The N-methyl carboxamide in the target compound reduces hydrogen-bonding capacity compared to primary amides (e.g., 5-Bromo-3-nitropyridine-2-carboxamide), increasing lipophilicity and membrane permeability .
- Polarity and Solubility : Methoxy-substituted analogs (e.g., 5-Bromo-N,3-dimethoxy-N-methylpicolinamide) exhibit higher aqueous solubility due to enhanced polarity, whereas methyl groups favor organic solvent compatibility .
Biological Activity
5-Bromo-N,2-dimethylpyridine-3-carboxamide is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by a bromine atom at the 5-position of the pyridine ring, along with two methyl groups at the 2-position and a carboxamide functional group. The synthesis typically involves bromination of N,2-dimethylpyridine-3-carboxamide using brominating agents like N-bromosuccinimide (NBS) in organic solvents such as dichloromethane or chloroform under controlled conditions. This method allows for high yield and purity, essential for subsequent biological testing.
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential as an enzyme inhibitor and receptor modulator.
The compound's mechanism of action involves interactions with specific molecular targets. The bromine atom and the pyridine ring play crucial roles in binding to enzymes or receptors, leading to modulation of their activity. It can act as either an inhibitor or an activator depending on the target.
Case Studies and Research Findings
- Enzyme Inhibition : Research has shown that this compound exhibits inhibitory effects on certain enzymes involved in metabolic pathways. For instance, studies indicate its potential to inhibit dihydrofolate reductase (DHFR), which is critical in nucleotide synthesis.
- Anticancer Properties : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines by modulating signaling pathways related to cell survival and proliferation. For example, it has been shown to affect the MAPK signaling pathway in various cancer models .
- Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. In experiments using rat basophilic leukemia (RBL-2H3) cells, it was observed that treatment with this compound led to reduced secretion of inflammatory mediators such as histamine and leukotrienes .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Bromo-2-methylpyridin-3-amine | Bromine at 5-position; amine group | Moderate enzyme inhibition |
| 5-Bromo-N,N-dimethylpyridine-2-carboxamide | Bromine at 5-position; dimethyl groups | Anticancer activity noted |
| 2,3-Diamino-5-bromopyridine | Amino groups at 2 and 3 positions; bromine | Potential neuroprotective effects |
The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring which imparts distinct chemical reactivity and biological activity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
